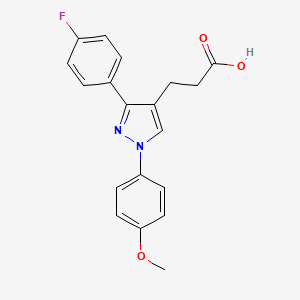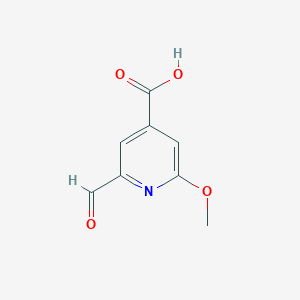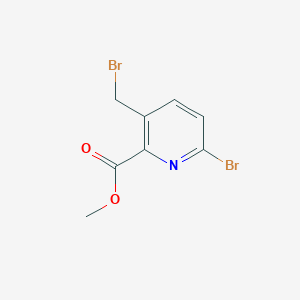
Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate is a brominated pyridine derivative. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, specifically at the 6th and 3rd positions, with a carboxylate ester group at the 2nd position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate typically involves the bromination of methyl 3-methylpyridine-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining high purity and yield.
Types of Reactions:
Substitution Reactions: The bromine atoms in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. This makes it a versatile intermediate for the synthesis of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
- Substituted pyridine derivatives
- Pyridine N-oxides
- Dehalogenated pyridine compounds
Scientific Research Applications
Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interaction of small molecules with biological macromolecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate largely depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the carboxylate ester group.
3-Bromo-2-methylpyridine: Similar but with different substitution pattern.
6-Bromo-2-picoline: Another brominated pyridine derivative with a methyl group at the 2nd position.
Uniqueness: Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate is unique due to the presence of both bromine atoms and the ester group, which provides a combination of reactivity and functionality. This makes it a versatile intermediate for various synthetic applications, particularly in the development of biologically active compounds.
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3 |
InChI Key |
IXAAFZVDPRFCMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


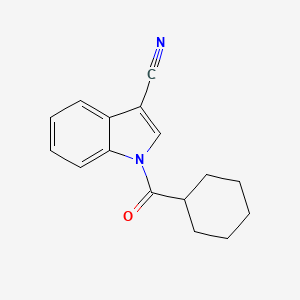
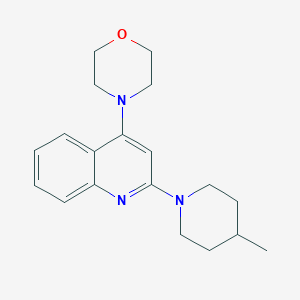
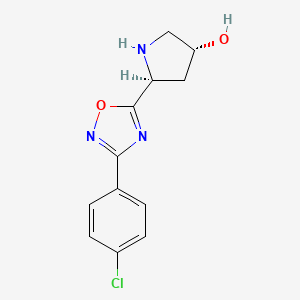
![2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14860910.png)


![methyl 2-[(1S,2S,5S,6S,10S,11R,13R,14R,16S)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B14860921.png)
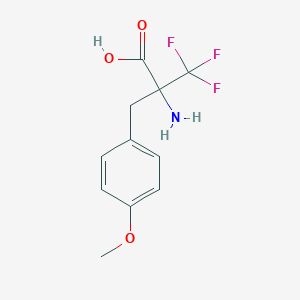
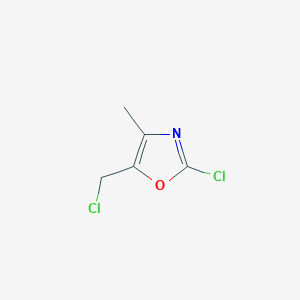
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B14860943.png)
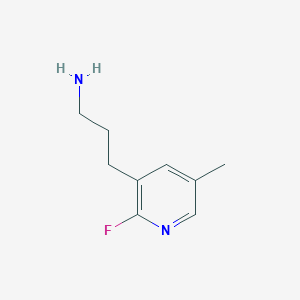
![but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B14860976.png)
